
1,1'-Peroxydi(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Peroxydi(ethan-1-ol) is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to an ethane backbone, with a peroxide linkage (-O-O-) between the two ethan-1-ol units. This compound falls under the category of diols and peroxides, making it a unique entity in organic chemistry due to its dual functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Peroxydi(ethan-1-ol) can be synthesized through various methods. One common approach involves the reaction of hydrogen peroxide with ethylene glycol under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_2\text{H}_4(\text{OH})_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_2\text{H}_4(\text{OH})_2\text{O}_2 ]
Industrial Production Methods
On an industrial scale, the production of 1,1’-Peroxydi(ethan-1-ol) involves the catalytic oxidation of ethylene glycol using hydrogen peroxide. This process is optimized to ensure high yield and purity of the product, often employing catalysts such as sulfuric acid or other acidic media to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Peroxydi(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides or carboxylic acids.
Reduction: Reduction reactions can break the peroxide linkage, yielding ethylene glycol and water.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
Oxidation: Can yield carboxylic acids or more complex peroxides.
Reduction: Produces ethylene glycol and water.
Substitution: Forms ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
1,1’-Peroxydi(ethan-1-ol) finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Peroxydi(ethan-1-ol) involves its ability to generate reactive oxygen species (ROS) due to the presence of the peroxide linkage. These ROS can interact with various molecular targets, leading to oxidative stress and potential cellular damage. The compound’s hydroxyl groups also allow it to participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol: Similar in structure but lacks the peroxide linkage.
Hydrogen peroxide: Contains the peroxide linkage but lacks the ethane backbone.
Diethylene glycol: Contains two ethylene glycol units but lacks the peroxide linkage.
Propriétés
Numéro CAS |
77573-56-9 |
|---|---|
Formule moléculaire |
C4H10O4 |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
1-(1-hydroxyethylperoxy)ethanol |
InChI |
InChI=1S/C4H10O4/c1-3(5)7-8-4(2)6/h3-6H,1-2H3 |
Clé InChI |
MHXULVADFCJJOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(O)OOC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


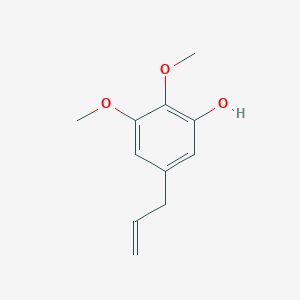




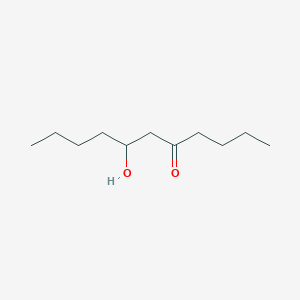
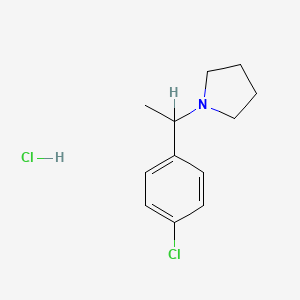
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
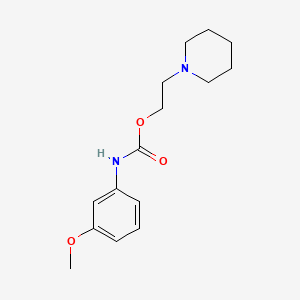
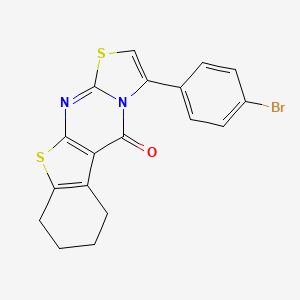
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
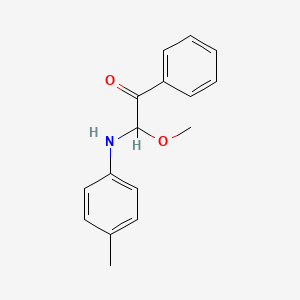

![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
